molecular formula C19H15Cl2N3O2S2 B1676661 RNA Polymerase III Inhibitor CAS No. 577784-91-9

RNA Polymerase III Inhibitor

Cat. No. B1676661
M. Wt: 452.4 g/mol
InChI Key: BVBDTTLISMIOJY-UHFFFAOYSA-N
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Description

RNA Polymerase III Inhibitor is a cell-permeable indazolo-sulfonamide compound that displays broad-spectrum inhibitory activity against RNA Polymerase III . It inhibits cell growth in yeast by preventing RNA Pol III-mediated tRNA transcription . RNA Polymerase III (also called Pol III) is a protein that transcribes DNA to synthesize 5S ribosomal RNA, tRNA, and other small RNAs .


Chemical Reactions Analysis

RNA Polymerase III Inhibitor interacts with RNA Polymerase III, preventing it from transcribing DNA into 5S ribosomal RNA, tRNA, and other small RNAs . This inhibition of RNA Pol III-mediated tRNA transcription leads to the inhibition of cell growth in yeast .


Physical And Chemical Properties Analysis

RNA Polymerase III Inhibitor is a solid substance with an off-white color . It is soluble in DMSO at a concentration of 15 mg/mL . The empirical formula of the inhibitor is C19H15Cl2N3O2S2 and it has a molecular weight of 452.38 .

Scientific Research Applications

Targeting Cancer Cells

RNA Polymerase III (Pol III) inhibitors have shown promise in cancer research. Specifically, targeting Pol III can selectively trigger proliferative arrest and differentiation in prostate cancer cells. This is due to the depletion of the POLR3G subunit, which is enriched in undifferentiated cells. A small molecule Pol III inhibitor can induce differentiation, suppress proliferation, and reduce tumor-initiating activity in vivo, presenting a potential therapeutic window for treating cancer cells (Petrie et al., 2019).

Understanding Transcriptional Mechanisms

The structural analysis of human Pol III has provided insights into its regulation and potential for misregulation in various diseases. Cryo-electron microscopy studies have revealed the structures of Pol III in different states, elucidating the mechanisms of transcription termination and the impact of mutations on human disease. This understanding is crucial for the development of selective Pol III inhibitors for therapeutic interventions (Girbig et al., 2020).

Impact on Longevity and Aging

Research has shown that Pol III can influence lifespan and aging processes. Specifically, a reduction in Pol III activity has been linked to extended lifespan in yeast, worms, and flies. This is associated with ameliorated age-related gut pathology, reduced protein synthesis, and increased tolerance of proteostatic stress. Pol III acts downstream of the TORC1 pathway, suggesting its role as a mediator in nutrient-signaling networks related to longevity (Filer et al., 2017).

Regulation of Gene Transcription

Pol III's role in transcribing small RNAs, including tRNAs, has been a focus of study to understand its regulatory mechanisms. Novel insights into Pol III functioning, such as recruitment of transcription factors and distinct mechanisms of initiation, elongation, and termination, have been explored. The uneven distribution of Pol III along genes indicates its complex regulation and potential therapeutic targeting (Leśniewska & Boguta, 2017).

Applications in Transcription Imaging

Advancements in imaging techniques have allowed for the visualization of Pol III transcription in live cells. The development of Corn, a fluorescent RNA reporter, enables quantitative imaging of Pol III transcription. This tool has been used to study the effects of mTOR inhibitors on Pol III transcription, providing a method to directly observe transcriptional activity in real-time (Song et al., 2017).

Safety And Hazards

RNA Polymerase III Inhibitor is considered toxic and potentially carcinogenic or teratogenic . It should be handled with care, protected from light, and stored at a temperature between 2-8°C . It’s also recommended to freeze the substance for long-term storage .

Future Directions

RNA Polymerase III Inhibitor and its effects on RNA Polymerase III are still being studied. There is potential for its use in the treatment of various diseases, including cancer . Additionally, the role of RNA Polymerase III in the regulation of cell growth and the cell cycle is a topic of ongoing research . Further studies are needed to fully understand the potential applications and implications of RNA Polymerase III Inhibitor.

properties

IUPAC Name

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBDTTLISMIOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384980
Record name RNA Polymerase III Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide

CAS RN

577784-91-9
Record name RNA Polymerase III Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
D Graczyk, RJ White, KM Ryan - Molecular and cellular biology, 2015 - Taylor & Francis
… Bone marrow-derived macrophages were pretreated with DMSO (0.2%) or 100 μM RNA polymerase III inhibitor ML-60218 for 6 h, and then cells were stimulated with 1 μg/ml LPS for …
Number of citations: 43 www.tandfonline.com
SHC Duttke - Journal of Biological Chemistry, 2014 - ASBMB
In eukaryotes, there are three major RNA polymerases (Pol) in the nucleus, which are commonly described as transcribing non-overlapping subsets of genes. Structural studies have …
Number of citations: 28 www.jbc.org
J Melchjorsen, J Rintahaka, S Søby, KA Horan… - Journal of …, 2010 - Am Soc Microbiol
… The RNA polymerase III inhibitor ML60218 (Calbiochem) was added at a concentration of 10 μM 16 h before infection or transfection. Forty-five minutes before further treatments, …
Number of citations: 159 journals.asm.org
HG Nair, A Jurkiewicz, D Graczyk - Cancers, 2023 - mdpi.com
… Concomitant treatment with TNFα and RNA Polymerase III inhibitor decreases the viability of colorectal cancer cells. (a) HCT116 cells were treated with 0.1% DMSO (control), 40 ng/mL …
Number of citations: 7 www.mdpi.com
AC Kessler, RJ Maraia - Nucleic Acids Research, 2021 - academic.oup.com
… (B) Four representations of the inhibitor ML-60218 (C19H15Cl2N3O2S2, molecular mass: 452.4 Da (https://pubchem.ncbi.nlm.nih.gov/compound/RNA-Polymerase-III-Inhibitor). The top …
Number of citations: 17 academic.oup.com
R Hong, B Lin, X Lu, LT Lai, X Chen, A Sanyal… - Scientific Reports, 2017 - nature.com
We carried out padlock capture, a high-resolution RNA allelotyping method, to study X chromosome inactivation (XCI). We examined the gene reactivation pattern along the inactive X (…
Number of citations: 9 www.nature.com
A Ablasser, F Bauernfeind, G Hartmann, E Latz… - Nature …, 2009 - nature.com
… polymerase III in controlling the constitutive production of type I interferons, we treated the EBV-positive human Burkitt lymphoma Mutu III cell line with the RNA polymerase III inhibitor …
Number of citations: 057 www.nature.com
Q Yang, L Li, Z Xue, Q Ye, L Zhang, S Li, Y Liu - PLoS genetics, 2013 - journals.plos.org
Most plant and animal microRNAs (miRNAs) are transcribed by RNA polymerase II. We previously discovered miRNA–like small RNAs (milRNAs) in the filamentous fungus Neurospora …
Number of citations: 38 journals.plos.org
F Di Pascale, S Nama, M Muhuri, S Quah… - Nucleic Acids …, 2018 - academic.oup.com
… On the next day, cells were treated with specific drug inhibitors (DRB for polymerase II at 50 uM and RNA Polymerase III Inhibitor, CAS 577784-91-9, at 33 uM and 66 uM) for 19 h. …
Number of citations: 18 academic.oup.com
GF Morris, WF Marzluff - Biochemistry, 1983 - ACS Publications
… stimulatory activity is lost during purification of the RNA polymerase III inhibitor. In addition, alterations in transcription are occurring during development, particularly with the histone …
Number of citations: 30 pubs.acs.org

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